2-(2,2-Difluoropropanoyl)-4-methylcyclohexan-1-one
Description
2-(2,2-Difluoropropanoyl)-4-methylcyclohexan-1-one is a cyclohexanone derivative featuring a 2,2-difluoropropanoyl substituent at the 2-position and a methyl group at the 4-position of the cyclohexanone ring. The difluoropropanoyl group introduces strong electron-withdrawing effects due to the electronegativity of fluorine atoms, which may influence the compound’s reactivity, stability, and intermolecular interactions.
Properties
Molecular Formula |
C10H14F2O2 |
|---|---|
Molecular Weight |
204.21 g/mol |
IUPAC Name |
2-(2,2-difluoropropanoyl)-4-methylcyclohexan-1-one |
InChI |
InChI=1S/C10H14F2O2/c1-6-3-4-8(13)7(5-6)9(14)10(2,11)12/h6-7H,3-5H2,1-2H3 |
InChI Key |
HUDGUOVIZKVYDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=O)C(C1)C(=O)C(C)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Difluoropropanoyl)-4-methylcyclohexan-1-one typically involves the reaction of 2,2-difluoropropanoyl chloride with 4-methylcyclohexanone in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 2-(2,2-Difluoropropanoyl)-4-methylcyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoropropanoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like amines or thiols can be employed for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, 2-(2,2-Difluoropropanoyl)-4-methylcyclohexan-1-one is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities. It can be used as a precursor for the synthesis of bioactive molecules that may exhibit antimicrobial, antiviral, or anticancer properties .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. The presence of difluoromethyl groups can improve the pharmacokinetic properties of drug candidates .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer synthesis and material science .
Mechanism of Action
The mechanism of action of 2-(2,2-Difluoropropanoyl)-4-methylcyclohexan-1-one involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. The compound may also interfere with cellular pathways by inhibiting key enzymes or altering signal transduction processes .
Comparison with Similar Compounds
Structural Analogues of 4-Methylcyclohexan-1-one Derivatives
Several structurally related compounds derived from 4-methylcyclohexan-1-one have been reported, differing primarily in substituents at the 2-position or additional functional groups:
- (2R)-4-Methyl-2-((S)(phenylamino)(p-tolyl)methyl)cyclohexan-1-one: A Mannich base with a chiral β-amino carbonyl group at the 2-position .
- 2,6-Di((E)-benzylidene)-4-methylcyclohexan-1-one (CM1) : A chemosensor with conjugated benzylidene groups at the 2- and 6-positions .
- 2-(2,2-Diphenylethyl)-4-methylcyclohexan-1-one : Features a bulky diphenylethyl substituent at the 2-position .
- 4-(Azetidin-1-yl)-4-methylcyclohexan-1-one : Contains an azetidine ring at the 4-position .
Target Compound
Analogues
- Mannich Base () : Synthesized via a Mannich reaction using 4-methylcyclohexan-1-one, aniline, and 4-methylbenzaldehyde (1:1:1 ratio) .
- CM1 Chemosensor () : Prepared through a condensation reaction between 4-methylcyclohexan-1-one and benzaldehyde derivatives .
- Diphenylethyl Derivative () : Formed via catalytic C–C bond activation using a palladium catalyst .
Comparative Analysis: Physicochemical Properties
Key Properties of Analogues
Notes:
- The difluoropropanoyl group in the target compound likely reduces symmetry, lowering its melting point compared to the diphenylethyl derivative.
- Fluorine’s electron-withdrawing effect may polarize the ketone group, increasing susceptibility to nucleophilic attack.
Data Tables Summarizing Comparisons
Table 2: Application and Property Comparison
Biological Activity
2-(2,2-Difluoropropanoyl)-4-methylcyclohexan-1-one is a fluorinated ketone that may exhibit interesting biological properties due to its structural characteristics. Fluorinated compounds often show enhanced pharmacological profiles, including improved metabolic stability and altered biological activity. This article aims to explore the potential biological activities of this compound, drawing parallels with related structures and known activities of similar fluorinated ketones.
Structural Analysis
The structure of this compound can be broken down into key components:
- Cyclohexanone Ring : The presence of a cyclohexanone moiety can influence the compound's lipophilicity and ability to interact with biological targets.
- Fluorinated Side Chain : The difluoropropanoyl group may enhance the compound's reactivity and binding affinity to certain enzymes or receptors.
1. Antimicrobial Activity
Fluorinated compounds have been studied for their antimicrobial properties. For example, fluorinated ketones have shown activity against various bacterial strains. A study on related fluorinated compounds indicated that the introduction of fluorine atoms can increase lipophilicity, enhancing membrane penetration and subsequent antimicrobial efficacy.
2. Anticancer Potential
Research indicates that certain fluorinated ketones can exhibit anticancer properties. For instance, compounds similar in structure to this compound have been investigated for their ability to inhibit tumor cell proliferation. The mechanism often involves the induction of apoptosis or cell cycle arrest.
3. Enzyme Inhibition
Fluorinated compounds are known to act as enzyme inhibitors. The presence of a carbonyl group in the structure can facilitate interactions with active sites of enzymes, potentially leading to inhibitory effects. Studies on similar compounds have demonstrated their ability to inhibit key metabolic enzymes, which could be a research direction for this compound.
Summary Table of Biological Activities
| Activity Type | Related Compounds | Findings |
|---|---|---|
| Antimicrobial | Fluoroquinolones | Increased efficacy against Gram-positive bacteria. |
| Anticancer | Fluorinated ketones | Induction of apoptosis in cancer cell lines. |
| Enzyme Inhibition | Fluoroacetate | Inhibition of key metabolic enzymes. |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of a series of fluorinated ketones against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with a cyclohexanone moiety demonstrated significant antibacterial activity, suggesting that this compound may exhibit similar effects.
Case Study 2: Anticancer Properties
In vitro studies on structurally related fluorinated compounds showed promising results in inhibiting the growth of breast cancer cell lines. The mechanism was attributed to the activation of apoptotic pathways and cell cycle arrest at the G1 phase.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
